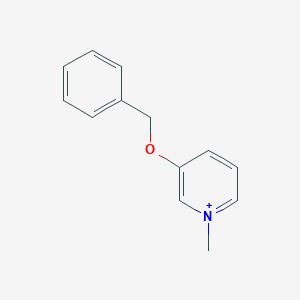

3-(Benzyloxy)-1-methylpyridinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14NO+ |

|---|---|

Molecular Weight |

200.26g/mol |

IUPAC Name |

1-methyl-3-phenylmethoxypyridin-1-ium |

InChI |

InChI=1S/C13H14NO/c1-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3/q+1 |

InChI Key |

ATOBRSNGILNVNY-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC(=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 3 Benzyloxy 1 Methylpyridinium

Established Synthetic Pathways for Pyridinium (B92312) Salt Formation Relevant to 3-(Benzyloxy)-1-methylpyridinium

Established methods provide reliable and well-documented routes to pyridinium salts. These pathways are often the first choice for synthesis due to their predictability and the availability of starting materials.

The most direct and common method for the synthesis of N-alkyl pyridinium salts is the quaternization of the corresponding pyridine (B92270) derivative. This reaction involves the treatment of the pyridine with an alkylating agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction.

For the synthesis of this compound, this involves the N-methylation of 3-benzyloxypyridine (B1277480). The nitrogen of the pyridine ring is significantly more nucleophilic than the oxygen of the benzyloxy group, allowing for high chemoselectivity. A variety of methylating agents can be employed, with methyl trifluoromethanesulfonate (B1224126) (MeOTf) and methyl iodide being common choices. The reaction is typically performed in an inert solvent. For instance, the related compound 2-benzyloxy-1-methylpyridinium triflate is synthesized by reacting 2-benzyloxypyridine with methyl triflate. semanticscholar.org A protocol for this transformation involves the in situ formation of the active pyridinium salt by mixing the alcohol substrate, 2-benzyloxypyridine, and magnesium oxide in a solvent like toluene, followed by the addition of methyl triflate. semanticscholar.org The pre-formed crystalline salt can also be used directly. semanticscholar.orgorgsyn.org

| Entry | Starting Material | Methylating Agent | Solvent | Conditions | Product | Reference |

| 1 | 3-Benzyloxypyridine | Methyl trifluoromethanesulfonate (MeOTf) | Toluene | 0 °C to 90 °C | This compound triflate | semanticscholar.org |

| 2 | 3-Benzyloxypyridine | Methyl Iodide (MeI) | Acetonitrile | Reflux | This compound iodide | |

| 3 | 2-Benzyloxypyridine | Allyl bromide | - | - | 1-Allyl-2-benzylpyridinium bromide | uiowa.edu |

This table presents plausible reaction conditions for the target compound based on analogous syntheses.

Instead of starting with a pyridine ring, the pyridinium core can be constructed through cyclization reactions. These methods build the ring from acyclic precursors. A classic example is the Hantzsch dihydropyridine (B1217469) synthesis, which involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. mdpi.com To form a pyridinium salt directly, a primary amine (in this case, methylamine) would replace ammonia. The resulting dihydropyridine can then be oxidized to the corresponding pyridinium salt.

Another strategy involves the intramolecular N-alkylation of a suitably functionalized precursor to close the ring and form the pyridinium moiety simultaneously. nih.gov This is particularly common in the synthesis of complex polycyclic alkaloids containing a pyridinium core. nih.gov A Zincke-type pyridinium ring-opening followed by a ring-closing cascade is another, more complex pathway that can be used to rearrange and form specific substituted rings. acs.org

Pyrylium (B1242799) salts are highly reactive oxygen-containing aromatic heterocycles that serve as excellent precursors to pyridinium salts. The reaction of a pyrylium salt with a primary amine is a well-established method for forming N-substituted pyridinium salts. researchgate.net The amine acts as a nucleophile, attacking the pyrylium ring, which leads to a ring-opening and subsequent ring-closing cascade to yield the thermodynamically more stable pyridinium salt. thieme-connect.comnih.govrsc.org

To synthesize this compound via this route, one would require a 3-benzyloxypyrylium salt as the starting material, which would then be treated with methylamine. The substituents on the pyrylium salt are retained in the final pyridinium product. This method is advantageous for creating sterically hindered or complex pyridinium salts that may be difficult to access through direct quaternization. rsc.org

Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds. researchgate.net A potential strategy could involve the C-3 benzylation of a pyridine derivative followed by N-methylation. Transient activator strategies, where a group is temporarily installed on the nitrogen to activate the ring for C-H functionalization and then removed, have also been developed. For example, a transient methylation of pyridine can facilitate diarylation at the C2 and C6 positions. ntu.edu.sg

Alternatively, pyridinium salts themselves can be used as activated intermediates for ring functionalization. frontiersin.orgnih.gov N-substituted pyridinium salts can undergo site-selective reactions, controlled by the nature of the N-substituent. frontiersin.org A synthetic sequence could therefore involve the initial formation of an N-activated pyridinium salt, followed by the introduction of the benzyloxy group at the 3-position, and finally, swapping the initial N-substituent for a methyl group.

Advanced Synthetic Strategies for this compound

Advanced strategies focus on achieving high levels of selectivity, which is crucial when synthesizing complex molecules with multiple functional groups.

Achieving selectivity is paramount in modern organic synthesis. mdpi.comnih.gov For the synthesis of this compound, these principles are highly relevant.

Chemoselectivity: The quaternization of 3-benzyloxypyridine with a methylating agent is an excellent example of a chemoselective reaction. The pyridine nitrogen is a soft nucleophile and reacts preferentially with soft electrophiles like methyl iodide or methyl triflate, leaving the harder oxygen nucleophile of the benzyl (B1604629) ether untouched.

Regioselectivity: The regiochemistry can be controlled at two stages: the synthesis of the 3-benzyloxypyridine precursor or the functionalization of the pyridine ring.

Precursor Synthesis: Starting from 3-hydroxypyridine, selective O-benzylation over N-benzylation is required to form the precursor.

Ring Functionalization: The benzyloxy group is a powerful directing group. In electrophilic substitutions, it would direct incoming groups to ortho and para positions. More relevantly, in reactions like the direct fluorination of 3,5-disubstituted pyridines with AgF₂, a 3-benzyloxy substituent has been shown to direct fluorination with high selectivity (from 4.2:1 to over 20:1) to the adjacent C2 position. acs.org This demonstrates that the electronic properties of the benzyloxy group can be harnessed to achieve high regioselectivity in the functionalization of the pyridine ring before the final N-methylation step. Similarly, bulky substituents at the C3 position can be used to direct nucleophilic attack to the C6 position in N-acyl pyridinium salts. mdpi.com

Stereoselectivity: While the target molecule this compound is achiral, stereoselective methods would become critical if chiral centers were present on the substituents or if the synthesis involved chiral catalysts or auxiliaries to form a specific atropisomer or a diastereomeric salt. For example, iron-catalyzed hydroboration reactions have been developed for the highly chemo-, regio-, and stereoselective synthesis of various organic compounds. rsc.org Similarly, practical one-pot reactions for producing Z-configured alkenes with complete regio- and stereoselectivity have been reported, highlighting the power of modern selective methods. acs.org

Sustainable and Green Chemistry Methodologies in Synthesis

Green chemistry principles aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products. mun.ca In the context of this compound synthesis, these principles can be applied to improve efficiency and minimize environmental impact. The most common route to N-alkylpyridinium salts is the Menschutkin reaction, an SN2 reaction between a pyridine derivative and an organic halide. researchgate.net For the target compound, this would involve the reaction of 3-benzyloxypyridine with a methylating agent.

Research into the synthesis of the analogous 2-benzyloxy-1-methylpyridinium triflate offers significant insights into sustainable practices that are applicable to the 3-benzyloxy isomer. beilstein-journals.orgsemanticscholar.org One key development is the use of an in situ activation protocol. beilstein-journals.orgresearchgate.net Instead of pre-forming and isolating the pyridinium salt, the precursor (e.g., 2-benzyloxypyridine), a methylating agent (methyl triflate), a base (magnesium oxide), and the alcohol substrate are combined in a one-pot reaction. beilstein-journals.org This approach aligns with green chemistry principles by reducing the number of operational steps, minimizing waste, and saving time. mun.ca

Further green advancements include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave heating can dramatically reduce reaction times for benzylation reactions from several hours to just a few minutes, while maintaining high yields. researchgate.net This efficiency gain leads to significant energy savings.

Solvent Selection: Toluene has been identified as a suitable solvent for many applications, offering a less hazardous alternative to chlorinated solvents. researchgate.net In some cases, trifluorotoluene has been shown to be uniquely effective. beilstein-journals.orgresearchgate.net

Process Simplification: The synthesis of the precursor, 2-benzyloxypyridine, was successfully achieved by omitting the phase-transfer catalyst 18-crown-6, which simplifies the process and workup. beilstein-journals.org

A comparison of the in situ versus the pre-formed reagent methodologies for the synthesis of benzyl ethers using the 2-benzyloxy-1-methylpyridinium system highlights the practical advantages of the green chemistry approach.

Table 1: Comparison of Synthetic Methodologies for Benzylation

| Feature | Method A: In Situ Formation beilstein-journals.org | Method B: Pre-formed Reagent beilstein-journals.org |

| Reagents | Alcohol (1.0 eq), 2-Benzyloxypyridine (2.0 eq), MgO (2.0 eq), MeOTf (2.0 eq) | Alcohol (1.0 eq), 2-Benzyloxy-1-methylpyridinium triflate (2.0 eq), MgO (2.0 eq) |

| Solvent | Toluene | Trifluorotoluene |

| Temperature | 90 °C | 85 °C |

| Time | 24 h | 24 h |

| Key Advantage | One-pot procedure, avoids isolation of the reactive pyridinium salt. | Convenient for routine use if the reagent is prepared in a batch and stored. beilstein-journals.orgsemanticscholar.org |

Flow Chemistry Applications in this compound Production

While specific examples of flow chemistry being used for the production of this compound are not documented in current literature, the potential benefits of this technology are significant. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters compared to traditional batch processing. beilstein-journals.org

For the synthesis of this compound, which typically involves a highly exothermic N-methylation step, a flow reactor could provide superior heat management. This improved thermal control prevents the formation of hotspots, reducing the likelihood of side reactions and thermal decomposition, thereby leading to higher product purity and yield.

Potential advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: The small reactor volume inherent to flow systems minimizes the risk associated with handling highly reactive or hazardous reagents like methyl triflate at scale.

Improved Efficiency: Precise control over residence time, temperature, and stoichiometry can be optimized to maximize conversion and minimize reaction time.

Process Integration: Flow systems can be designed to integrate synthesis and initial purification steps, creating a more streamlined and automated production process. beilstein-journals.org

The generation of unstable intermediates is another area where flow chemistry excels, although this is less critical for the primary synthesis of the title compound, it could be relevant for more complex derivatives. beilstein-journals.org

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound are crucial for obtaining a product of high purity. The methods employed are largely dependent on the physical state of the compound (e.g., crystalline solid or oil) and the nature of any impurities. Based on procedures for analogous compounds, a multi-step approach is typically utilized. beilstein-journals.orgorgsyn.orgorgsyn.org

Initial Workup and Isolation: Following the reaction, the crude product is typically isolated from the reaction mixture. If a heterogeneous base like magnesium oxide is used, the first step is the removal of solids by filtration, often through a pad of a filter aid like Celite®. beilstein-journals.orgorgsyn.org The filtrate, containing the product, is then concentrated under reduced pressure. beilstein-journals.org For reactions involving an aqueous workup, the mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed with water and/or brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. researchgate.netrsc.orgajol.info

Chromatographic Purification: Flash column chromatography is the most frequently cited method for purifying the final product and removing by-products. beilstein-journals.orgorgsyn.org Silica gel is the standard stationary phase, with elution being carried out using a solvent system tailored to the polarity of the target compound, such as a mixture of petroleum ether and diethyl ether or dichloromethane (B109758) and methanol. rsc.orgorgsyn.org

Recrystallization: If the final pyridinium salt is a crystalline solid, recrystallization is an excellent method for achieving high purity. orgsyn.org The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol), and then allowed to cool slowly, causing the formation of pure crystals. orgsyn.org The solids are then isolated by filtration. orgsyn.orgorgsyn.org

Table 2: Summary of Purification Techniques for Pyridinium Salts and Related Compounds

| Technique | Purpose | Typical Implementation | Source(s) |

| Filtration through Celite® | Removal of solid reagents/by-products (e.g., MgO) | The reaction mixture is passed through a pad of Celite®, and the pad is washed with a solvent (e.g., CH₂Cl₂). | beilstein-journals.orgorgsyn.org |

| Aqueous Workup | Removal of water-soluble impurities | Partitioning between an organic solvent and water/brine, followed by drying and concentration. | researchgate.netrsc.org |

| Flash Column Chromatography | Separation of the target compound from impurities | Silica gel column with an eluent system like petroleum ether/Et₂O or CH₂Cl₂/MeOH. | beilstein-journals.orgorgsyn.orgorgsyn.org |

| Recrystallization | Final purification of solid products | Dissolving the crude product in a hot solvent (e.g., ethanol) and allowing it to crystallize upon cooling. | orgsyn.org |

| Filtration | Isolation of a solid product | Collection of crystalline solids from a slurry using a funnel and vacuum. | orgsyn.orgorgsyn.org |

Mechanistic Investigations of 3 Benzyloxy 1 Methylpyridinium Reactivity

Radical Generation Mechanisms from 3-(Benzyloxy)-1-methylpyridinium

N-functionalized pyridinium (B92312) salts are recognized as redox-active reagents that can engage in two main divergent pathways: homolytic fragmentation, which releases the substituent attached to the nitrogen as a radical, or heterolytic fragmentation, which results in a pyridinium radical cation. researchgate.net The specific pathway is influenced by the nature of the pyridinium salt and the reaction conditions.

Single-Electron Transfer (SET) Processes and Radical Precursor Behavior

The transformation of pyridinium salts, including this compound, into radical precursors is frequently initiated by a single-electron transfer (SET) process. researchgate.netu-tokyo.ac.jp The pyridinium ring acts as an electron acceptor, and its reduction triggers the cleavage of the bond to the N-substituent. researchgate.net This key step enables the use of otherwise stable starting materials, like amines, as radical precursors for a range of functionalization reactions. researchgate.net

Mechanistic studies, including radical clock experiments, have supported the proposal that an alkyl pyridinium salt can undergo a single electron transfer with a suitable catalyst, such as a Ni(I) intermediate. rsc.org This SET event facilitates the cleavage of the C–N bond to generate an alkyl radical. rsc.org Similarly, for N-alkoxy derivatives, the SET reduction of the pyridinium core is the critical step that initiates the subsequent bond-cleavage event.

The formation of an Electron Donor-Acceptor (EDA) complex can also precede the SET step. rsc.org Upon irradiation, the EDA complex is excited, leading to an electron transfer that produces a pair of radical ions, which can then initiate further reactions. beilstein-journals.org

Homolytic Cleavage of N-X Bonds (where X = benzyloxy substituent) in this compound

Following the initial reduction via SET, the resulting radical intermediate can undergo fragmentation. In the case of this compound, the key fragmentation step is the homolytic cleavage of the N-O bond. researchgate.netu-tokyo.ac.jp This process liberates a benzyloxy radical and a methyl-substituted pyridine (B92270). The reactivity of N-functionalized pyridinium salts can be directed towards either homolytic or heterolytic fragmentation, providing access to different reactive intermediates from a common precursor. researchgate.netu-tokyo.ac.jp The homolytic pathway is particularly valuable as it provides a route to generate oxygen-centered radicals under relatively mild conditions.

Electron Donor-Acceptor (EDA) Complex Formation and Reactivity Induction

The formation of an electron donor-acceptor (EDA) complex is a key strategy for initiating radical reactions involving pyridinium salts. rsc.orgbeilstein-journals.org An EDA complex is a weak, reversible aggregate formed between an electron-rich donor (D) and an electron-poor acceptor (A), such as this compound. beilstein-journals.org This complexation often results in a new absorption band in the visible region of the spectrum. beilstein-journals.org

Upon irradiation with visible light, the EDA complex is promoted to an excited state, which facilitates a single-electron transfer from the donor to the acceptor. beilstein-journals.orghepatochem.com This generates a radical ion pair, D•+ and A•−. hepatochem.com In the context of a pyridinium salt (A), the resulting radical anion (A•−) is primed for fragmentation, as described previously. This method is advantageous as it often proceeds under mild, metal-free conditions. beilstein-journals.org For instance, Katritzky salts, which are structurally related to this compound, have been shown to act as electron acceptors in EDA complexes with donors like Hantzsch esters to generate alkyl radicals under light irradiation. beilstein-journals.org

Reaction Pathways Involving this compound as a Pyridine Surrogate

Beyond radical generation, pyridinium salts are valuable as pyridine surrogates, undergoing reactions that modify the heterocyclic core itself.

Nucleophilic Addition to the Pyridinium Core

The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack. nih.govacs.org For 3-substituted pyridinium salts like this compound, nucleophilic addition can occur at various positions, but often shows regioselectivity. Research has demonstrated that the addition of nucleophiles to 3-substituted pyridinium salts can lead preferentially to the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov

This reactivity pathway provides a powerful method for constructing substituted dihydropyridine (B1217469) and pyridine scaffolds. nih.gov The initial 1,2-dihydropyridine adducts can be subsequently aromatized to yield the corresponding 2,3-disubstituted pyridines. nih.gov The regioselectivity of the nucleophilic attack can be influenced by steric and electronic factors, including the nature of the substituent at the 3-position and the N-substituent. nih.govacs.org

Table 2: Regioselectivity of Nucleophilic Addition to 3-Substituted Pyridinium Salts

| Reactants | Product Type | Regioselectivity | Reference |

|---|---|---|---|

| 3-Substituted Pyridinium Salts + Nucleophiles | 1,2-Dihydropyridines | Good to excellent, favoring 2,3-disubstitution | nih.gov |

| N-Alkyl Pyridinium Derivatives + Diborylalkyl Reagents | 1,2-Dihydropyridines | Good diastereocontrol | acs.org |

Radical Addition to the Pyridine Core (e.g., Minisci-type reactions)

The addition of carbon-centered radicals to electron-deficient nitrogen heterocycles, a transformation broadly known as the Minisci reaction, is a powerful tool for C-H functionalization. nih.govacs.org In the case of this compound, the pyridinium core is activated towards attack by nucleophilic radicals. This reactivity is analogous to the classic Minisci reaction where protonated heteroaromatic bases are alkylated or acylated. mdpi.com

The general mechanism of a Minisci-type reaction involves the generation of a radical species, which then adds to the electron-deficient pyridine ring. Subsequent rearomatization leads to the formation of a new carbon-carbon bond. nih.gov Various methods can be employed to generate the necessary radical precursors. nih.gov The reaction proceeds under conditions that favor the formation of these radical intermediates, which then readily attack the pyridinium salt.

N-methoxypyridinium salts have demonstrated remarkable reactivity towards radicals, with experimentally determined rate constants for the addition of a primary radical to N-methoxylepidinium being greater than 10⁷ M⁻¹ s⁻¹. This is over an order of magnitude larger than the rate constant for the addition of primary alkyl radicals to protonated lepidine, highlighting the enhanced reactivity of these pyridinium systems. nih.gov

Regioselectivity and Site-Selectivity in Pyridinium Functionalization (C2 vs. C4)

A significant challenge in the functionalization of pyridine derivatives is controlling the regioselectivity of the reaction, as mixtures of positional isomers are often obtained when multiple electronically similar positions are available. nih.gov For pyridinium salts, including this compound, radical addition can theoretically occur at the C2, C4, or C6 positions. The regioselectivity is influenced by both steric and electronic properties of the pyridinium salt and the incoming radical. acs.org

In many Minisci-type reactions involving pyridines, there is a propensity to form regioisomers. nih.gov The presence of the benzyloxy group at the 3-position introduces an electronic and steric bias. Research on related substituted pyridines has shown that the nature and position of substituents play a crucial role in directing the incoming radical. For instance, in the fluorination of 3,5-disubstituted pyridines, the benzyloxy group has been shown to direct fluorination to the adjacent C2 position with modest to high selectivity. acs.org This directing effect is attributed to the electronic nature of the benzyloxy substituent.

The choice of the reaction partner and conditions can also influence the regioselectivity. For example, in ruthenium-catalyzed direct sp3 arylation, the substituent at the 3-position of the pyridine directing group significantly impacts the efficiency of the arylation process, suggesting that steric bulk can influence the reaction outcome. acs.org While direct studies on the regioselectivity of radical additions to this compound are not extensively detailed in the provided results, the principles governing related systems suggest that a mixture of C2 and C4 substituted products is likely, with the precise ratio depending on the specific radical and reaction conditions.

Rearrangement Pathways and Byproduct Formation

In addition to the desired functionalization products, reactions involving pyridinium salts can sometimes lead to rearrangement pathways and the formation of byproducts. While specific rearrangement pathways for this compound were not explicitly detailed in the search results, general principles of pyridinium chemistry suggest potential side reactions.

One common side reaction in Minisci-type reactions is polyalkylation, where the initial product undergoes further radical addition. mdpi.com Although the electron-donating effect of the newly introduced alkyl group slightly increases the LUMO energy of the heteroarene, this is often not sufficient to prevent subsequent reactions. mdpi.com

Furthermore, the stability of the pyridinium salt itself is a factor. 2-Benzyloxy-1-methylpyridinium triflate is known to be a stable, neutral organic salt. researchgate.net However, under certain conditions, rearrangement or decomposition could occur. For instance, the nih.govmdpi.com-Wittig rearrangement is a known pathway for certain benzyloxy-containing compounds, although its applicability here is not directly established. up.ac.za The specific byproducts formed would be highly dependent on the reaction conditions, including the nature of the radical source, solvent, and temperature.

Detailed Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies are crucial for understanding the reaction mechanisms of this compound. While specific studies focused solely on this compound are not extensively available in the provided search results, related research offers valuable insights.

Kinetic studies on the solvolysis of 4'-substituted 4-benzyloxybenzyl chlorides in a methanol-dioxan mixture have shown that these reactions proceed via an S_N1 mechanism. This is relevant as the benzylic ether linkage in this compound could potentially undergo similar cleavage under certain conditions.

Thermodynamic studies of ionic liquids, such as 1,4-bis(3-methylimidazolium-1-yl)butane bis(trifluoromethylsulfonyl)imide, provide data on heat capacity, enthalpy, and entropy of fusion. mdpi.com Such data for this compound would be invaluable for optimizing reaction conditions and understanding its stability. The melting point of 2-benzyloxy-1-methylpyridinium triflate has been reported as 85-91 °C. sigmaaldrich.com

The rate of radical addition to pyridinium salts is a key kinetic parameter. As mentioned earlier, N-methoxypyridinium salts exhibit very high rate constants for radical addition, indicating a very fast reaction. nih.gov It is reasonable to assume that this compound would also exhibit high reactivity towards radicals.

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing one or more atoms in a reactant with their isotopes, one can follow their fate in the products. wikipedia.org

While no specific isotope labeling experiments involving this compound were found in the search results, this methodology could be applied to elucidate several aspects of its reactivity. For example, to confirm the mechanism of a Minisci-type reaction, one could use a radical precursor labeled with a stable isotope like ¹³C. The position of the ¹³C label in the final product would confirm the site of radical attack.

Similarly, deuterium (B1214612) labeling could be used to investigate potential rearrangement pathways or to determine whether a particular C-H bond is broken in the rate-determining step of a reaction (a kinetic isotope effect). For instance, in the study of phenol (B47542) in deuterated water, deuterium exchange was observed at the hydroxyl group, indicating a ready hydrogen-exchange reaction. wikipedia.org A similar experiment with this compound could probe the lability of protons on the pyridine ring or the benzylic group. Such experiments are crucial for building a complete mechanistic picture of the reactions of this compound. frontiersin.orgboku.ac.atnih.gov

Advanced Spectroscopic and Computational Characterization of 3 Benzyloxy 1 Methylpyridinium

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-(Benzyloxy)-1-methylpyridinium in solution. Both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals.

While specific experimental data for this compound is not extensively published, predicted chemical shifts can be inferred from analyses of closely related structures, such as 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126). publish.csiro.auorgsyn.org The expected chemical shifts are summarized in the table below. The pyridinium (B92312) ring protons are anticipated to be significantly downfield due to the deshielding effect of the positive charge on the nitrogen atom.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~4.1 | ~42 |

| H-2 | ~8.5 | ~144 |

| C-3 | - | ~159 |

| H-4 | ~7.4 | ~120 |

| H-5 | ~8.3 | ~148 |

| H-6 | ~8.4 | ~112 |

| O-CH₂ | ~5.5 | ~74 |

| Phenyl C1' | - | ~133 |

| Phenyl H2'/H6' | ~7.4 | ~129 |

| Phenyl H3'/H5' | ~7.4 | ~129 |

| Phenyl H4' | ~7.4 | ~128 |

Note: These are predicted values based on related compounds and general principles of NMR spectroscopy.

To confirm the assignments of the ¹H and ¹³C spectra, a suite of two-dimensional NMR experiments would be employed. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridinium ring (H-2 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.comcolumbia.edu This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the N-methyl proton signal to the N-methyl carbon signal and the benzylic CH₂ protons to their carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key HMBC correlations would include:

The N-methyl protons (N-CH₃) showing correlations to carbons C-2 and C-6 of the pyridinium ring.

The benzylic protons (O-CH₂) showing correlations to the pyridinium carbon C-3 and the phenyl carbon C1'.

The pyridinium proton H-2 showing a correlation to the quaternary carbon C-3.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes. libretexts.org For this compound, two main rotational dynamics could be investigated:

Rotation around the C3-O bond: The barrier to rotation around the bond connecting the pyridinium ring and the benzyloxy group could be quantified.

Rotation around the O-CH₂ bond: The flexibility of the benzyl (B1604629) group relative to the pyridinium ring could also be studied.

By recording NMR spectra at various temperatures, one could observe the broadening and coalescence of specific signals. rsc.org Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for these rotational processes, providing quantitative insights into the conformational flexibility of the molecule. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering clues about the structure. acdlabs.com For this compound, the cation has a molecular formula of [C₁₃H₁₄NO]⁺ and an exact mass of approximately 200.1075 Da.

Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the molecular ion at m/z ≈ 200. acdlabs.com With harder ionization methods or tandem MS (MS/MS), characteristic fragmentation patterns would emerge. The primary fragmentation pathways are predicted to be:

Alpha-cleavage: The most prominent fragmentation for ethers is cleavage of the C-O bond. miamioh.edu This would lead to two main fragmentation routes:

Loss of a benzyl radical (•CH₂Ph) to form a fragment at m/z 109.

Formation of the stable benzyl cation (tropylium ion) at m/z 91 , which is often a very strong signal for benzyl-containing compounds.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) could occur, leading to a fragment at m/z 185.

Ring Fragmentation: Fragmentation of the pyridinium ring itself could lead to smaller charged species.

| m/z (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 200 | [M]⁺ | Molecular Ion |

| 109 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Formation of benzyl/tropylium cation |

| 185 | [M - CH₃]⁺ | Loss of methyl radical |

Note: These fragmentation patterns are predicted based on general principles of mass spectrometry. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. For a related compound, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, characteristic IR peaks were observed at 1639, 1587, and 1518 cm⁻¹. orgsyn.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and aromatic rings, making it complementary to IR. tu-chemnitz.denih.gov

The expected vibrational modes for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridinium and Phenyl) |

| 3000-2850 | C-H Stretch | Aliphatic (N-CH₃, O-CH₂) |

| ~1640 | C=N Stretch | Pyridinium Ring |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 800-690 | C-H Bending (Out-of-plane) | Aromatic Rings |

Note: Values are typical for the listed functional groups and may vary slightly in the specific molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While a specific crystal structure for this compound has not been reported in the searched literature, an analysis would provide precise measurements of bond lengths, bond angles, and dihedral angles. nih.gov

A crystallographic study would reveal:

The planarity of the pyridinium ring.

The precise bond lengths of the C-N and C-C bonds within the pyridinium ring, reflecting its aromatic character.

Intermolecular interactions, such as π-π stacking between aromatic rings or hydrogen bonding involving the counter-ion, which govern the crystal packing. iucr.org

For example, studies on other pyridinium salts have revealed detailed packing arrangements and weak intermolecular interactions that stabilize the crystal structure. iitkgp.ac.in

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions relevant to Photoreactivity

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. edinst.com

Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of its aromatic systems. These transitions are typically π → π* in nature. The conjugation between the benzyloxy group and the pyridinium ring would likely result in absorption maxima that are shifted compared to unsubstituted benzene (B151609) or pyridinium chloride. The spectrum would feature strong absorption bands in the UV region, likely below 300 nm. researchgate.net

Emission Spectroscopy: Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield would provide insights into the nature of the excited state and the non-radiative decay pathways available to it. acs.org

Studying these electronic properties is the first step in understanding the potential photoreactivity of the compound. The energy and nature of the electronic excited states determine whether photochemical reactions, such as isomerization or cleavage, are possible upon irradiation. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, these methods can elucidate its electronic structure, conformational dynamics, reactivity, and spectroscopic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors. researchgate.netmdpi.com For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape.

A key aspect of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

In a hypothetical DFT study of this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy group, while the LUMO would likely be centered on the electron-deficient pyridinium ring. This separation of FMOs would suggest a propensity for charge-transfer interactions and dictate the regioselectivity of potential reactions. The electrostatic potential (ESP) map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | A measure of the molecule's excitability and chemical stability. |

| Dipole Moment | 5.2 D | Indicates the overall polarity of the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron from the molecule. |

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic salts.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Space

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, solvent interactions, and thermodynamic properties. acs.orgresearchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and simulate their interactions over nanoseconds. This approach is invaluable for understanding how the solvent shell organizes around the pyridinium cation and its counter-ion, and how this influences the molecule's conformation and reactivity. nih.gov

The simulation would likely reveal the flexibility of the benzyloxy group, exploring the rotational freedom around the C-O and O-CH₂ bonds. Analysis of the radial distribution function (RDF) between atoms of the solute and solvent can quantify the strength and nature of solvation. researchgate.net Such simulations can also be used to calculate the potential of mean force (PMF) for conformational changes, identifying the most stable rotamers and the energy barriers between them.

Table 2: Hypothetical Parameters and Observables from an MD Simulation of this compound in Water

| Parameter / Observable | Value / Description | Purpose |

| Force Field | CHARMM36 / AMBER | A set of parameters used to describe the potential energy of the system. |

| Simulation Time | 100 ns | The duration of the simulation, allowing for the observation of relevant molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Solvent Model | TIP3P Water | A common model for representing water molecules in simulations. |

| Radial Distribution Function (g(r)) | Peak at 2.8 Å for pyridinium-N to water-O | To analyze the structure of the solvent shell around the cation. |

| Rotational Dihedral Angles | Analysis of C-C-O-C and C-O-C-C angles | To explore the conformational space of the benzyloxy group. |

This table outlines typical parameters and expected qualitative results for an MD simulation and is for illustrative purposes.

Transition State Calculations and Reaction Energy Profiles

To understand the mechanism and kinetics of a chemical reaction, it is essential to characterize the transition states (TS) and intermediates along the reaction pathway. DFT calculations are a powerful tool for locating these high-energy species and mapping out the entire reaction energy profile. nih.govresearchgate.net

A plausible reaction to study for this compound could be a nucleophilic aromatic substitution (SNAr) or a rearrangement reaction. researchgate.net Transition state calculations involve finding the saddle point on the potential energy surface that connects reactants to products. This is often a computationally intensive process requiring algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. nih.gov

Once the transition state geometry is optimized, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. By mapping the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, offering a detailed mechanistic understanding. researchgate.netrsc.org

Table 3: Hypothetical Reaction Energy Profile for a Nucleophilic Attack on this compound

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +15.5 | The energy barrier for the formation of the intermediate. |

| Meisenheimer-like Intermediate | +5.2 | A transient, high-energy species formed during the reaction. |

| Transition State 2 (TS2) | +12.8 | The energy barrier for the breakdown of the intermediate to products. |

| Products | -10.3 | The final, more stable products of the reaction. |

This table presents a hypothetical energy profile for an illustrative reaction. The values are representative of typical SNAr reactions involving pyridinium salts.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. uef.firsc.org For this compound, the prediction of its NMR and IR spectra can aid in its characterization.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). sourceforge.ioacs.org By comparing the calculated shifts with experimental data, one can confirm the proposed structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or conformational averaging, which can also be modeled computationally. mdpi.com

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve good agreement with experimental spectra, aiding in the assignment of spectral bands to specific molecular motions.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm) | ||

| N-CH₃ | 4.35 | 4.30 |

| Pyridinium H-2 | 9.20 | 9.15 |

| Benzyl CH₂ | 5.40 | 5.35 |

| ¹³C NMR (δ, ppm) | ||

| N-CH₃ | 48.5 | 48.2 |

| Pyridinium C-3 | 155.0 | 154.6 |

| Benzyl CH₂ | 71.2 | 70.9 |

| IR (cm⁻¹) | ||

| C-O-C stretch | 1255 | 1250 |

| C=N⁺ stretch | 1645 | 1640 |

This table illustrates the expected level of agreement between computationally predicted and experimentally measured spectroscopic data. All values are hypothetical.

Based on a comprehensive review of available scientific literature, there is currently no information detailing the synthetic applications of the chemical compound “this compound” in the specific organic transformations outlined in your request. Extensive searches for this compound's role as a mediator or reagent in C-H functionalization, Minisci-type reactions, late-stage functionalization, or the difunctionalization of alkenes and alkynes did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate article on "Synthetic Applications of this compound in Organic Transformations" structured around the provided outline, as the foundational data for such an article does not appear to be present in the public domain.

It is possible that “this compound” is a very new or proprietary compound with research that is not yet published, or that the name or intended application is erroneous.

Synthetic Applications of 3 Benzyloxy 1 Methylpyridinium in Organic Transformations

Enantioselective Transformations Catalyzed or Mediated by 3-(Benzyloxy)-1-methylpyridinium or its Derivatives

There is a notable lack of specific data on the use of this compound as a catalyst or mediator in enantioselective transformations. Research in this area often focuses on more complex chiral structures.

Asymmetric Induction in Radical Reactions

No direct evidence was found in the reviewed literature detailing the use of this compound for asymmetric induction in radical reactions. Studies on asymmetric radical cross-coupling reactions tend to employ chiral vanadyl complexes or other sophisticated catalyst systems to achieve enantiocontrol. mdpi.comnih.gov For instance, the asymmetric synthesis of certain chiral quinazolinones involves radical-type cross-coupling where the enantioselectivity is governed by chiral vanadyl methoxide (B1231860) complexes, not by a pyridinium (B92312) salt additive. nih.gov

Role in Chiral Catalysis or Reagent Design for Enantioenriched Products

The scientific literature does not currently support a direct role for this compound in the design of chiral catalysts or as a primary reagent for producing enantioenriched products. The development of catalysts for asymmetric synthesis typically involves the integration of stable chiral scaffolds, such as BINOL derivatives, cinchona alkaloids, or specific phosphine (B1218219) ligands, to create a defined chiral environment around a metal center or within an organocatalyst. core.ac.ukresearchgate.netnih.govsemanticscholar.org While pyridinium moieties are integral to many chemical structures, the specific this compound cation is not identified as a key component in established chiral catalyst systems.

Cross-Coupling and Other Metal-Catalyzed Reactions Involving this compound

The involvement of this compound in cross-coupling and other metal-catalyzed reactions is not well-documented. Research in this field predominantly highlights the role of palladium, nickel, copper, and other transition metals in facilitating these transformations, with pyridines often acting as directing groups rather than the primary cationic species. acs.orguni-muenchen.denih.gov

A related area of study involves the stereospecific cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides, a reaction catalyzed by palladium. nih.gov This Suzuki-Miyaura reaction allows for the creation of protected secondary alcohols with complete retention of stereochemistry. nih.gov The benzyloxy group in these substrates is proposed to stabilize the diorganopalladium intermediate, preventing β-hydride elimination. nih.gov However, this involves a different class of reagent and does not feature this compound.

Applications in Complex Organic Architecture Assembly and Natural Product Derivatization

There is no specific information available that documents the application of this compound in the assembly of complex organic architectures or for the derivatization of natural products. Syntheses of complex molecules and natural products often rely on a vast array of well-established reagents and methodologies. uzh.chcaltech.eduacs.org While functionalized pyridines are common intermediates, the specific utility of this compound in these advanced applications has not been reported in the surveyed literature.

For example, the derivatization of natural products to create focused libraries for biological screening often involves robust and highly selective reactions like copper-catalyzed azide-alkyne cycloadditions or amide bond formations. acs.org The reagents for these transformations are chosen for their high efficiency and functional group tolerance, and this compound is not among the documented reagents for such purposes.

Future Directions and Emerging Research Avenues for 3 Benzyloxy 1 Methylpyridinium

Development of Novel Activation Modes and Catalytic Systems

A significant area of future research involves developing new ways to activate 3-(Benzyloxy)-1-methylpyridinium and similar pyridinium (B92312) salts. One promising direction is the exploration of photocatalyst-free reaction conditions. acs.orgstrath.ac.ukresearchgate.netrsc.org Strategies using light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and suitable electron-rich donors are opening up new reactivity pathways without the need for an external photocatalyst. acs.orgstrath.ac.uk This approach is not only more environmentally friendly but can also simplify reaction setups and reduce costs. strath.ac.uk

Furthermore, research is ongoing to design novel catalytic systems that can expand the utility of pyridinium salts. This includes the development of new chiral phase-transfer catalysts based on spiro bis-pyridinium and bis-quinolinium salts. clockss.org The design and synthesis of new fluorescent probes based on pyridinium salts for detecting specific analytes, such as hypochlorite, is another active area of investigation. bohrium.com

Expansion of Reaction Scope and Substrate Generality for the Benzyloxy Moiety

Expanding the range of reactions and the types of molecules that can be used with the benzyloxy group of this compound is a key area for future development. While 2-benzyloxy-1-methylpyridinium triflate has been shown to be an effective reagent for the benzylation of a wide range of alcohols, further studies are needed to broaden its applicability to other functional groups. organic-chemistry.orgresearchgate.net

Researchers are investigating the use of 3-substituted pyridines as directing groups to improve the efficiency and selectivity of C-H bond activation reactions. acs.orgacs.org For instance, the use of a bulky group in the 3-position of the pyridine (B92270) ring can force the benzyl (B1604629) group into a position that facilitates C-H insertion, leading to higher reaction yields. acs.org The compatibility of these catalytic methods with a variety of functional groups on the arene donor is also being explored. acs.org

| Substrate | Product | Yield (%) | Reference |

| Primary Alcohols | Benzyl Ethers | Good to Excellent | researchgate.net |

| Secondary Alcohols | Benzyl Ethers | Good to Excellent | researchgate.net |

| Tertiary Alcohols | Benzyl Ethers | Good to Excellent | orgsyn.org |

| Phenols | Not yet demonstrated as viable substrates | - | orgsyn.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To move from laboratory-scale synthesis to larger-scale industrial applications, the integration of this compound chemistry with flow chemistry and automated synthesis platforms is crucial. syrris.com Flow chemistry offers several advantages over traditional batch processes, including improved reproducibility, safety, and scalability. syrris.comevonik.com Automated flow synthesis systems can perform a series of chemical reactions in a continuous process, reducing manual labor and enabling the rapid generation of compound libraries for screening purposes. syrris.comrsc.org

The development of automated multistep synthesis in continuous flow is an active area of research, with the potential to significantly streamline the production of complex molecules. beilstein-journals.orgbeilstein-journals.org This approach allows for the telescoping of several reaction steps, minimizing work-up and isolation procedures. syrris.com

Design of Next-Generation Pyridinium Salt Reagents Based on this compound Insights

The knowledge gained from studying this compound is paving the way for the design of new and improved pyridinium salt reagents. acs.orgmdpi.com Researchers are exploring the synthesis of novel spiro bis-pyridinium and bis-quinolinium salts, which could serve as chiral phase-transfer catalysts. clockss.org Additionally, new zwitterionic pyridinium-cyanopropenides have been synthesized with high efficiency. rsc.org

Another area of focus is the development of N-functionalized pyridinium salts as radical precursors and pyridine surrogates. acs.org This approach allows for enhanced reactivity and selectivity in synthetic reactions under acid-free conditions. acs.org The design of N-(1-ethoxyvinyl)pyridinium triflates, a novel class of pyridinium salts, is also being investigated for its potential applications in organic synthesis. mdpi.com

Exploration of this compound in Supramolecular Chemistry and Materials Science

The unique properties of pyridinium salts, including this compound, make them attractive candidates for applications in supramolecular chemistry and materials science. rsc.org Pyridinium salts are key components in the formation of various supramolecular structures and have been used in the development of molecular sensors and smart materials. bohrium.comunits.it

The ability of pyridinium-based compounds to form hydrogen bonds is being explored for the creation of self-assembling systems. acs.org Furthermore, the synthesis of novel pyridinium derivatives is contributing to the development of new materials with specific optical and electronic properties. rsc.orgresearchgate.net The investigation of pyridinium salts in the context of crystal engineering and the formation of coordination polymers is another promising research direction. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-1-methylpyridinium derivatives, and how do reaction conditions influence yield?

- Methodological Answer: A common approach involves oxidative cyclization or reduction steps. For example, sodium hypochlorite in ethanol at room temperature provides a green oxidation method for similar triazolopyridine derivatives (73% yield) . For pyridinone derivatives, BH₃·THF in dry THF under nitrogen achieves selective reduction of carbonyl groups to alcohols (90% yield), followed by chlorination using reagents like SOCl₂ . Optimization should include solvent selection (e.g., ethanol for greener synthesis), oxidant choice, and reaction time monitoring via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound compounds post-synthesis?

- Methodological Answer: Use a combination of NMR (¹H, ¹³C, DEPT) to identify substitution patterns and stereochemistry. For example, benzyloxy groups typically show aromatic proton signals at δ 7.3–7.5 ppm and methoxy groups at δ ~3.8 ppm. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Purity is ensured via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What purification strategies are effective for isolating this compound compounds from complex reaction mixtures?

- Methodological Answer: Liquid-liquid extraction (e.g., dichloromethane/water) removes polar byproducts. Column chromatography on silica gel or alumina (using gradients of ethyl acetate/hexane) resolves intermediates. For hygroscopic compounds, flash chromatography under inert atmosphere is recommended. Recrystallization from ethanol or acetonitrile improves crystallinity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying oxidative conditions?

- Methodological Answer: Use isotopic labeling (e.g., ¹⁸O-tracing) to track oxygen sources during oxidation. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Compare oxidants like NaOCl (eco-friendly) vs. DDQ (toxic), noting differences in intermediate stability via UV-Vis spectroscopy. Computational modeling (DFT) predicts transition states and explains regioselectivity .

Q. What analytical techniques are critical for characterizing thermal stability and decomposition pathways of this compound?

- Methodological Answer: Thermogravimetric analysis (TGA) under N₂/air identifies decomposition temperatures (e.g., ~200–300°C). Differential scanning calorimetry (DSC) detects phase transitions. GC-MS or pyrolysis-GC/MS analyzes volatile degradation products. Solid-state NMR monitors structural changes during thermal stress .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound analogs?

- Methodological Answer: Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments). Compare experimental results with computational predictions (e.g., NMR chemical shifts calculated via Gaussian). Collaborate with crystallography labs to obtain single-crystal X-ray structures, which resolve tautomerism or conformational ambiguities .

Q. What strategies enhance the solubility and bioavailability of this compound derivatives for in vitro studies?

- Methodological Answer: Modify substituents (e.g., introduce hydroxyl or amine groups) to improve hydrophilicity. Use prodrug approaches (e.g., esterification of hydroxyl groups). Employ co-solvents (DMSO/PBS mixtures) or nanoformulation (liposomes) for cell-based assays. LogP measurements (HPLC) guide structural optimization .

Data Contradiction & Validation

Q. How should researchers interpret conflicting reactivity data in the synthesis of this compound using different catalysts?

- Methodological Answer: Conduct controlled experiments varying catalyst loadings (e.g., 1–10 mol%), solvents, and temperatures. Use in situ IR or Raman spectroscopy to monitor intermediate formation. Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) to identify optimal conditions. Publish raw kinetic data to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.